![molecular formula C24H18ClN3O5S B250583 (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one, also known as CMT-3, is a thiazole compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it an interesting topic of discussion in the scientific community.
作用机制
The mechanism of action of (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is not fully understood. However, studies have suggested that it may inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer progression and inflammation.
Biochemical and Physiological Effects:
(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. Studies have indicated that it can induce apoptosis in cancer cells, inhibit MMP activity, and reduce inflammation. In addition, (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one has been shown to have a low toxicity profile, making it a potentially safe treatment option.
实验室实验的优点和局限性
One advantage of using (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one in lab experiments is its low toxicity profile, which makes it a safe option for researchers to use. However, one limitation is that the mechanism of action of (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is not fully understood, which can make it difficult to interpret study results.
未来方向
There are several potential future directions for research involving (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one. One area of interest is its potential use as a treatment for cancer. Further studies are needed to fully understand the mechanism of action of (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one and its potential as a cancer treatment. Additionally, research into the anti-inflammatory properties of (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one could lead to its use as a treatment for inflammatory diseases such as arthritis. Finally, studies could be conducted to investigate the potential of (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one as a treatment for other diseases, such as Alzheimer's disease.
合成方法
(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one can be synthesized through a multistep process involving the reaction of 2-chloroaniline with 3-methoxy-4-(2-nitrophenyl)methoxybenzaldehyde followed by the reaction of the resulting compound with thiourea. The final product is obtained through the reaction of the intermediate compound with acetic anhydride.
科学研究应用
(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, with studies indicating that it can induce apoptosis in cancer cells. In addition, (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
属性
分子式 |
C24H18ClN3O5S |
|---|---|
分子量 |
495.9 g/mol |
IUPAC 名称 |
(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C24H18ClN3O5S/c1-32-21-12-15(10-11-20(21)33-14-16-6-2-5-9-19(16)28(30)31)13-22-23(29)27-24(34-22)26-18-8-4-3-7-17(18)25/h2-13H,14H2,1H3,(H,26,27,29)/b22-13+ |
InChI 键 |
PEFLACRRHIHKOW-LPYMAVHISA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)NC3=CC=CC=C3Cl)OCC4=CC=CC=C4[N+](=O)[O-] |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=CC=C3Cl)OCC4=CC=CC=C4[N+](=O)[O-] |
规范 SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=CC=C3Cl)OCC4=CC=CC=C4[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)

![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)
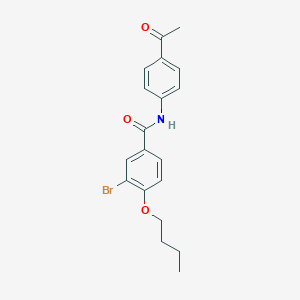
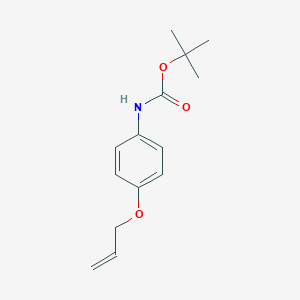
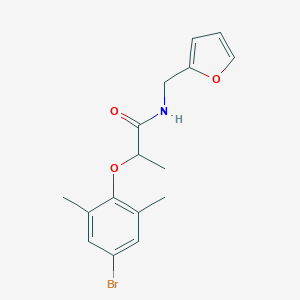
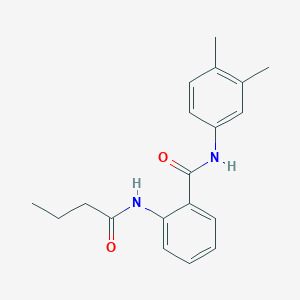
![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
![2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B250518.png)
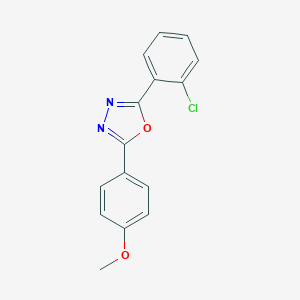
![Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)